5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide is a thiophene derivative. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide typically involves the bromination of 4-methylthiophene-2-carboxamide followed by N-alkylation. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to N-alkylation using isopropylamine in the presence of a suitable base such as sodium hydride (NaH) in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination and N-alkylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., ether, THF).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Amino thiophene derivatives.
Scientific Research Applications
5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit enzymes such as succinate dehydrogenase (SDH) by forming strong hydrogen bonds with the enzyme’s active site . This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylthiophene: A thiophene derivative with similar bromination and substitution reactions.
4-Methylthiophene-2-carboxamide: A precursor in the synthesis of 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and isopropyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-4-methyl-N-propan-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-5(2)11-9(12)7-4-6(3)8(10)13-7/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBWLJOEKCCWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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